Regioisomeric Impact: 2- vs. 4-Position Substitution
N'-Hydroxy-2-(piperazin-1-YL)butanimidamide (CAS 1562969-82-7) carries the piperazine ring at the 2-position (alpha to the hydroxyamidine carbon) of the butanimidamide backbone, whereas its closest regioisomer, N'-hydroxy-4-(piperazin-1-yl)butanimidamide (CAS 2030725-10-9), carries the piperazine at the terminal 4-position . The 2-substitution places the piperazine ring one carbon removed from the zinc-chelating N'-hydroxyamidine group, creating a sterically constrained geometry that restricts the conformational freedom of the ZBG relative to the piperazine. In the 4-substituted isomer, a three-carbon flexible linker separates the two functional units, producing a Topological Polar Surface Area (TPSA) and molecular volume that are predicted to be nearly identical (both C8H18N4O, MW 186.26) but with differing spatial presentation of hydrogen-bond donors and acceptors to target proteins . No direct head-to-head biological comparison between these two regioisomers has been published in the peer-reviewed literature.
| Evidence Dimension | Piperazine attachment position; predicted impact on ZBG presentation |
|---|---|
| Target Compound Data | 2-(piperazin-1-yl) substitution; piperazine alpha to hydroxyamidine carbon; SMILES: CCC(C(N)=NO)N1CCNCC1 |
| Comparator Or Baseline | N'-hydroxy-4-(piperazin-1-yl)butanimidamide (CAS 2030725-10-9); 4-(piperazin-1-yl) substitution; three-carbon linker between piperazine and hydroxyamidine |
| Quantified Difference | Regioisomeric; same molecular formula (C8H18N4O, MW 186.26); spatial geometry of pharmacophoric elements differs but quantitative biological difference is not established in published literature |
| Conditions | Structural comparison based on reported SMILES and molecular formula from supplier databases |
Why This Matters
In SAR campaigns, the regioisomeric attachment point of the piperazine determines the vector of the basic amine relative to the zinc-binding warhead, which can be decisive for target selectivity; procurement of the wrong isomer yields a different chemical entity with non-transferable biological data.
